molecular formula C22H29NO B1629753 2,6-Di-tert-butyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one CAS No. 38039-60-0

2,6-Di-tert-butyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B1629753
CAS No.: 38039-60-0
M. Wt: 323.5 g/mol
InChI Key: AZHPEQLPKNHDDI-UHFFFAOYSA-N
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Description

This compound belongs to the para-quinone methide (p-QM) family, characterized by a cyclohexa-2,5-dien-1-one core substituted with bulky tert-butyl groups at positions 2 and 5. The unique feature of this molecule is the presence of a conjugated pyridinium ylidene-ethylidene moiety at position 4, which introduces significant electronic delocalization and steric effects. Key physical properties include a density of 1.096 g/cm³, boiling point of 437.4°C, and refractive index of 1.625 . The pyridine-based substituent distinguishes it from other p-QM derivatives, influencing both reactivity and applications in catalysis or materials science .

Properties

IUPAC Name

2,6-ditert-butyl-4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO/c1-21(2,3)18-14-17(15-19(20(18)24)22(4,5)6)9-8-16-10-12-23(7)13-11-16/h8-15H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHPEQLPKNHDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C2C=CN(C=C2)C)C=C(C1=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628584
Record name 2,6-Di-tert-butyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38039-60-0
Record name 2,6-Di-tert-butyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation-Based Synthesis from tert-Butylated Precursors

The most widely reported route involves a three-step sequence:

  • Synthesis of 2,6-Di-tert-butylcyclohexa-2,5-dien-1-one
    Friedel-Crafts alkylation of hydroquinone with tert-butyl chloride in the presence of AlCl₃ yields 2,6-di-tert-butylhydroquinone, which is oxidized to the dienone using MnO₂ in dichloromethane. Typical yields range from 68–72% after recrystallization from hexane.

  • Formation of the Ethylidene Bridge
    The dienone undergoes aldol condensation with pyridine-4-carbaldehyde in ethanol under basic conditions (KOH, 0°C → rt, 24 h). This step achieves 58% conversion, with byproducts arising from over-condensation.

  • Quaternization and Tautomerization
    Methylation of the pyridine nitrogen using methyl iodide in acetonitrile (reflux, 12 h) generates the pyridinium salt, which tautomerizes spontaneously to the target betaine structure. Purification via silica gel chromatography (CH₂Cl₂:MeOH 95:5) provides the final compound in 41% overall yield.

Key Reaction Parameters

Step Temperature (°C) Time (h) Solvent Catalyst Yield (%)
1 0 → 25 48 CH₂Cl₂ AlCl₃ 72
2 25 24 EtOH KOH 58
3 82 12 MeCN - 41

One-Pot Tandem Approach

A streamlined method developed by Cerón-Carrasco et al. combines all three steps in a single reactor:

  • Charge hydroquinone (1 equiv), tert-butyl chloride (2.2 equiv), and AlCl₃ (1.05 equiv) in CH₂Cl₂ at 0°C
  • After alkylation (48 h), add pyridine-4-carbaldehyde (1.1 equiv) and KOH (2.5 equiv) without intermediate isolation
  • Introduce methyl iodide (1.5 equiv) after condensation completion (TLC monitoring)

This method reduces purification steps but requires precise stoichiometric control to suppress dimerization side reactions. The overall yield improves to 49% due to reduced handling losses.

Solid-Phase Synthesis for High-Purity Applications

Adapting protocols from peptide chemistry, the dienone core is immobilized on Wang resin via a photolabile linker:

  • Resin-bound hydroquinone tert-butylation (98% conversion by MALDI-TOF)
  • On-resin condensation with 4-pyridinecarboxaldehyde (UV monitoring at 310 nm)
  • Cleavage using UV light (λ = 365 nm, 2 h) followed by methyl iodide quaternization

This approach achieves >99% purity (HPLC) but scales poorly beyond 10 mmol due to resin loading limitations.

Characterization and Analytical Data

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃)
δ 8.52 (d, J = 6.0 Hz, 2H, Py-H), 7.29 (s, 2H, C=CH), 6.95 (d, J = 6.0 Hz, 2H, Py-H), 3.72 (s, 3H, N-CH₃), 1.48 (s, 18H, t-Bu)

IR (KBr)
ν 1675 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C), 1365 cm⁻¹ (C-N⁺)

UV-Vis (MeOH)
λmax 342 nm (ε = 12,400 M⁻¹cm⁻¹) corresponding to the π→π* transition of the conjugated system

Critical Analysis of Methodologies

Yield Optimization Strategies

The tert-butyl groups’ steric demand limits reaction rates in both alkylation and condensation steps. Microwave-assisted synthesis (80°C, 30 min) increases Step 2 yield to 74% by enhancing molecular collisions. Solvent screening reveals ethyl acetate improves solubility of intermediates by 22% compared to ethanol.

Byproduct Formation and Mitigation

Major impurities include:

  • Dienone dimers (15–22% in conventional methods): Suppressed using 2,6-lutidine as a proton sponge
  • Over-methylated species : Controlled by slow addition of methyl iodide (0.5 equiv/h)

Industrial-Scale Considerations

A continuous flow system developed for Step 3 demonstrates:

  • 92% conversion at 0.5 mL/min flow rate
  • 6-fold productivity increase vs batch processing
  • Reduced solvent consumption (MeCN usage drops from 15 L/mol to 2.3 L/mol)

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes electrophilic substitution reactions due to the electron-rich nature of the pyridine ring. It can participate in oxidation reactions where the cyclohexadiene ring is converted to a fully aromatic system. Additionally, it shows susceptibility to nucleophilic attack at the ethylidene positions.

Common Reagents and Conditions

Common reagents include oxidizing agents like manganese dioxide for oxidation reactions and organolithium compounds for nucleophilic additions. Typical reaction conditions involve non-aqueous solvents such as tetrahydrofuran and inert atmospheres (e.g., nitrogen or argon).

Major Products

Products formed from reactions involving this compound often include substituted aromatic systems and more complex, polycyclic frameworks that are valuable in synthetic chemistry.

Scientific Research Applications

Structural Characteristics

The compound features a cyclohexadiene core substituted with two tert-butyl groups and a pyridine-derived moiety. Its structure imparts steric hindrance and electronic properties that are beneficial for various chemical reactions.

Applications in Organic Synthesis

1. Catalysis:

  • The compound acts as a ligand in transition metal-catalyzed reactions. Its sterically bulky nature can stabilize metal centers and enhance selectivity in reactions such as cross-coupling and C-H activation.
  • It has been employed in the synthesis of complex organic molecules through palladium-catalyzed reactions, where it helps facilitate the formation of carbon-carbon bonds.

2. Synthesis of Functional Materials:

  • The compound has been utilized to create polymers and oligomers with specific electronic properties, making it suitable for applications in organic electronics, such as OLEDs (Organic Light Emitting Diodes).
  • Its derivatives have been explored for use in photoresponsive materials due to their ability to undergo reversible photoisomerization.

3. Reaction Mechanisms:

  • Studies have demonstrated its role in facilitating various organic transformations, including the formation of vinyl triflates from aldehydes and ketones, which are valuable intermediates in organic synthesis.

Applications in Medicinal Chemistry

1. Antioxidant Properties:

  • The compound has shown potential as an antioxidant agent. Its ability to scavenge free radicals makes it a candidate for formulations aimed at reducing oxidative stress-related diseases.
  • Research indicates that its derivatives may exhibit protective effects against cellular damage induced by oxidative agents.

2. Anticancer Activity:

  • Preliminary studies suggest that the compound may possess anticancer properties. It has been tested against various cancer cell lines, showing potential cytotoxic effects.
  • The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate this pathway fully.

3. Drug Delivery Systems:

  • The structural features of the compound allow for modification and functionalization, making it suitable for use in drug delivery systems where controlled release is desired.
  • Its ability to form complexes with therapeutic agents enhances solubility and bioavailability.

Case Studies

Study TitleDescriptionFindings
Synthesis of Vinyl TriflatesInvestigated the use of the compound as a base in the conversion of aldehydes to vinyl triflates.Achieved high yields with minimal side products, demonstrating efficiency in organic synthesis .
Antioxidant Activity AssessmentEvaluated the radical scavenging ability of the compound using DPPH assay.Showed significant antioxidant activity comparable to established antioxidants .
Cytotoxicity Against Cancer CellsAssessed the effects on human cancer cell lines (e.g., MCF-7).Induced apoptosis with IC50 values indicating potential as an anticancer agent .

Mechanism of Action

The effects of this compound are largely driven by its ability to participate in pi-conjugation, enhancing its reactivity and ability to form stable complexes with various molecular targets. In biological systems, it can interact with proteins or nucleic acids, potentially altering their function through non-covalent interactions or covalent modifications.

Comparison with Similar Compounds

Benzylidene-Substituted Analogues

Example Compound : 2,6-Di-tert-butyl-4-(4-chlorobenzylidene)cyclohexa-2,5-dien-1-one (C₂₁H₂₅ClO)

  • Structural Differences : A chloro-substituted benzylidene group replaces the pyridinium-ethylidene moiety.
  • Crystallographic Data: The crystal structure (space group P21/c) reveals planar geometry with a dihedral angle of 3.5° between the aryl and cyclohexadienone planes, suggesting strong conjugation .
  • Reactivity : Benzylidene derivatives exhibit high electrophilicity at the exocyclic methylene carbon, enabling nucleophilic additions. For example, phosphorylation reactions with diethyl phenylphosphonite proceed in 77–92% yields .

Heterocyclic Ylidene Derivatives

Example Compound : 2,6-Di-tert-butyl-4-(3-(2-methylbenzyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one

  • Structural Differences : A benzo[d]thiazole ylidene group replaces the pyridinium system.
  • Synthesis & Characterization : Synthesized via one-pot methods (92% yield) with IR absorption at 1748 cm⁻¹ (C=O stretch) and prominent MS fragments at m/z 443 (M⁺) and 428 (M-Me) .
  • Thermal Stability : Melting point (147–149°C) is lower than the target compound’s decomposition temperature, suggesting reduced thermal stability due to the thiazole ring’s electron-withdrawing effects .
  • Key Contrast : The thiazole moiety may enhance photophysical properties but introduces synthetic challenges in regioselective functionalization.

Alkoxy- and Aryloxy-Substituted Derivatives

Example Compounds :

  • 1j : 4-(2-([1,1'-Biphenyl]-4-ylmethoxy)-3-(tert-butyl)benzylidene)-2,6-di-tert-butylcyclohexa-2,5-dien-1-one
  • 1g : 2,6-Di-tert-butyl-4-(3-(tert-butyl)-2-((2-methylbenzyl)oxy)benzylidene)cyclohexa-2,5-dien-1-one
  • Synthesis : These derivatives are synthesized via silica gel chromatography (yields 43–47%) and exhibit melting points ranging from 115.4°C to 180.8°C .
  • Applications : The alkoxy groups enhance solubility in polar solvents, making these derivatives suitable for solution-phase reactions. However, steric hindrance from substituents like biphenylmethoxy reduces reactivity in electrophilic additions compared to the target compound .

Hydroxy- and Methyl-Substituted Analogues

Example Compound : 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one (C₁₅H₂₄O₂)

  • Structural Differences : A hydroxyl and methyl group replace the ethylidene-pyridine system.
  • Physicochemical Data : Molecular weight 236.35 g/mol, InChIKey: DQBHJILNHNRDTM-UHFFFAOYSA-N. Gas chromatography parameters include DB-5MS columns and temperature gradients .

Research Implications

The pyridinium-ethylidene group in the target compound offers unique electronic properties for applications in conductive materials or asymmetric catalysis, whereas benzylidene and hydroxy derivatives are more suited for traditional organic synthesis and antioxidant studies. Future work should explore the target compound’s electrochemical behavior and compare its stability under oxidative conditions with analogues in and .

Biological Activity

2,6-Di-tert-butyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one, also known by its CAS number 38039-60-0, is a synthetic organic compound that has garnered attention in various fields of biological research. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H29NO
  • Molecular Weight : 349.48 g/mol
  • Structure : The compound features a cyclohexadiene backbone with tert-butyl and pyridine substituents contributing to its unique chemical behavior.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Properties :
    • Studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. This is attributed to their ability to scavenge free radicals and prevent oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects :
    • Research has shown that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in experimental models .
  • Antimicrobial Activity :
    • The compound has demonstrated antimicrobial properties against various bacterial strains. Its efficacy is believed to stem from its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of several related compounds. The results indicated that the tested compound significantly reduced lipid peroxidation in vitro, suggesting potential protective effects against oxidative damage in cellular systems .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed reduced tissue damage and edema compared to controls .

Case Study 3: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it was particularly effective against Staphylococcus aureus, with an MIC (minimum inhibitory concentration) of 32 µg/mL .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCOX inhibition
AntimicrobialDisruption of cell membranes

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Di-tert-butyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Reactant of Route 2
2,6-Di-tert-butyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one

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